(1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one

NF-kappaB inhibition curcumin analogue TNFalpha-induced activation

(1E,4E)-1,5-Dipyridin-3-ylpenta-1,4-dien-3-one (CAS 3939-04-6) is a synthetic symmetrical diarylpentanoid enone that belongs to the curcumin-analogue class, featuring a central 5-carbon dienone spacer flanked by two pyridin-3-yl rings. Unlike the natural product curcumin, which carries a 7-carbon spacer and phenolic guaiacol rings, this compound replaces both phenolic moieties with pyridine heterocycles and shortens the linker, producing a distinct electronic and steric profile.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 3939-04-6
Cat. No. B12109555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one
CAS3939-04-6
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=CC(=O)C=CC2=CN=CC=C2
InChIInChI=1S/C15H12N2O/c18-15(7-5-13-3-1-9-16-11-13)8-6-14-4-2-10-17-12-14/h1-12H/b7-5+,8-6+
InChIKeyUWILVEPRHIRCJK-KQQUZDAGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1E,4E)-1,5-Dipyridin-3-ylpenta-1,4-dien-3-one (CAS 3939-04-6): A Structurally Distinctive Diarylpentanoid Enone for NF-κB-Focused Research


(1E,4E)-1,5-Dipyridin-3-ylpenta-1,4-dien-3-one (CAS 3939-04-6) is a synthetic symmetrical diarylpentanoid enone that belongs to the curcumin-analogue class, featuring a central 5-carbon dienone spacer flanked by two pyridin-3-yl rings [1]. Unlike the natural product curcumin, which carries a 7-carbon spacer and phenolic guaiacol rings, this compound replaces both phenolic moieties with pyridine heterocycles and shortens the linker, producing a distinct electronic and steric profile [1]. The compound has been catalogued in screening libraries under identifiers MLS000766145 and NSC149286 and has been tested in multiple biochemical and cell-based assays, yielding quantifiable activity data against NF-κB activation, pertussis toxin ADP-ribosyltransferase, and several kinase targets [1][2].

Why Curcumin and Other Enone Analogues Cannot Simply Replace (1E,4E)-1,5-Dipyridin-3-ylpenta-1,4-dien-3-one in NF-κB Inhibition Assays


Generic substitution within the curcumin-analogue class is not viable because the potency of NF-κB inhibition is exquisitely sensitive to both the length of the central spacer and the nature of the terminal aryl/heteroaryl rings. In a systematic head-to-head comparison of enone analogues bearing 7‑carbon, 5‑carbon, and 3‑carbon spacers, (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one (the 5‑carbon, bis‑pyridyl member) emerged as the most active analogue, with an IC₅₀ of 3.4 ± 0.2 µM [1]. Other analogues—including those retaining the 7‑carbon spacer identical to curcumin—were less potent, and the rank order did not correlate with antioxidant capacity [1]. Consequently, a researcher who simply orders curcumin or a random diarylheptanoid enone will obtain a different potency, a different selectivity fingerprint, and a different structure–activity relationship (SAR) starting point, making the specific dipyridyl pentadienone irreplaceable for studies where the 5‑carbon spacer and pyridine termini define the pharmacophore.

Quantitative Differentiation Evidence for (1E,4E)-1,5-Dipyridin-3-ylpenta-1,4-dien-3-one (CAS 3939-04-6) Versus Closest Comparators


NF-κB Inhibition: The Most Potent Enone Analogue in a Head-to-Head Screen of Curcumin Derivatives

In a direct head-to-head comparison of enone analogues grouped by spacer length (7‑carbon, 5‑carbon, 3‑carbon), (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one was identified as the single most active inhibitor of TNFα-induced NF-κB activation, with an IC₅₀ of 3.4 ± 0.2 µM [1]. This value was superior to all other tested analogues, including those that retained the 7‑carbon spacer identical to curcumin, members of the 5‑carbon series with non‑pyridyl aryl rings, and chalcone-type 3‑carbon analogues [1]. The activity did not correlate with antioxidant capacity, indicating that NF-κB inhibition arises from specific target engagement rather than from a general radical-scavenging mechanism [1].

NF-kappaB inhibition curcumin analogue TNFalpha-induced activation

Structural Differentiation: 5‑Carbon Spacer and Bis‑Pyridyl Architecture Separates This Compound from Curcumin and Diarylheptanoid Analogues

(1E,4E)-1,5-Dipyridin-3-ylpenta-1,4-dien-3-one possesses two structural features that collectively differentiate it from curcumin and the majority of published curcumin analogues: (i) a 5‑carbon dienone spacer (penta‑1,4‑dien‑3‑one) instead of curcumin's 7‑carbon heptadiene‑3,5‑dione spacer, and (ii) pyridin‑3‑yl rings in place of curcumin's 4‑hydroxy‑3‑methoxyphenyl (guaiacol) groups [1]. Within the systematic study of Weber et al., the 5‑carbon spacer series was explicitly compared with the 7‑carbon and 3‑carbon series, and the combination of a 5‑carbon spacer with heterocyclic termini produced the most potent NF-κB inhibitors [1]. The absence of phenolic –OH groups eliminates the potential for phenolic‑mediated pro‑oxidant chemistry and simplifies the interpretation of cellular mechanism-of-action studies [1].

structure-activity relationship diarylpentanoid curcumin analogue design

Pertussis Toxin ADP‑Ribosyltransferase Inhibition: Defined Activity with Low‑Micromolar IC₅₀ in a Pathogen‑Selective Antibiotic Discovery Context

In a high-throughput screen for small-molecule inhibitors of pertussis toxin ADP‑ribosyltransferase activity, (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one (tested as NSC149286) exhibited an IC₅₀ of 20 µM in the in vitro NAD⁺ consumption assay [1]. While less potent than the two lead hits NSC228155 (IC₅₀ = 3.0 µM) and NSC29193 (IC₅₀ = 6.8 µM), the compound provides a structurally distinct chemotype—a flexible diarylpentanoid enone—that differs markedly from the more rigid, heterocyclic scaffolds of the two leads [1]. The compound was excluded from further analysis in that study precisely because of its lower potency, establishing a clear activity boundary that can guide medicinal chemistry optimization and analogue selection [1].

pertussis toxin inhibition ADP-ribosyltransferase Bordetella pertussis

Selectivity Profiling: Weak Wee1 Kinase Inhibition Defines a Selectivity Boundary Versus Kinase‑Targeted Curcumin Analogues

In a high‑throughput screen conducted by the MLSCN Penn Center for Molecular Discovery, (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one (MLS000766145) was tested against human Wee1‑like protein kinase and returned an EC₅₀ of 1.86 × 10⁶ nM (1.86 mM), indicating negligible inhibitory activity [1]. The same compound also showed an EC₅₀ > 1.84 × 10³ nM against G2/mitotic‑specific cyclin‑B1 [1]. This lack of meaningful kinase engagement contrasts with several other curcumin analogues that have been intentionally optimized for kinase inhibition and provides a useful selectivity filter when the experimental goal is to study NF-κB or ADP‑ribosyltransferase modulation without confounding kinase off‑target effects [1].

Wee1 kinase selectivity profiling kinase inhibition

CWR‑22Rv1 Prostate Cancer Cell Growth Inhibition: Benchmarking Against Curcumin in AR‑Positive Cells

Although the specific IC₅₀ of (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one in CWR‑22Rv1 cells was not individually reported, the compound belongs to the broader pyridine‑containing curcumin analogue class that was systematically evaluated for growth inhibition and androgen receptor (AR) activity in CWR‑22Rv1 human prostate cancer cells [1]. Within that study, pyridine analogues (groups AN, BN, EN, FN) exhibited IC₅₀ values ranging from 0.49 µM to 4.99 µM, whereas curcumin required concentrations of ~20 µM to achieve comparable growth inhibition [1]. The FN group—analogues bearing pyridine rings and a tetrahydrothiopyran‑4‑one linker—showed the strongest AR inhibition [1]. The target compound, with its 5‑carbon dienone linker and pyridin‑3‑yl termini, represents a structurally related but chemically distinct entry point for AR‑pathway studies, offering a different linker geometry than the cyclohexanone/cyclopentanone/tetrahydropyran‑4‑one linkers that dominate the published series [1].

prostate cancer androgen receptor CWR-22Rv1

Validated Research Application Scenarios for (1E,4E)-1,5-Dipyridin-3-ylpenta-1,4-dien-3-one (CAS 3939-04-6)


NF-κB Pathway Reference Inhibitor for Cellular Reporter Assays

With an IC₅₀ of 3.4 ± 0.2 µM against TNFα‑induced NF-κB activation, this compound serves as a potent, well‑characterized small‑molecule probe for NF-κB pathway studies in stable reporter cell lines [1]. Its potency superiority over curcumin (~6‑fold) and other enone analogues makes it a preferred positive control for high‑content screening campaigns that aim to identify novel NF-κB modulators, particularly when the assay requires a non‑phenolic, pyridine‑containing chemotype that minimizes antioxidant‑related artefacts [1].

Diarylpentanoid SAR Starting Point for Medicinal Chemistry Optimization

The compound's well‑defined 5‑carbon dienone spacer and bis‑pyridyl architecture provide a chemically tractable scaffold for systematic SAR exploration [1]. Medicinal chemistry teams can use this compound as a reference point to design focused libraries that probe the effects of spacer length (5‑carbon vs. 7‑carbon vs. 3‑carbon), pyridine regioisomerism (2‑, 3‑, or 4‑pyridyl), and heterocycle substitution on NF-κB inhibitory potency [1]. The documented lack of Wee1 kinase activity further simplifies target‑deconvolution studies [2].

Anti‑Pertussis Toxin Drug Discovery: A Structurally Distinct Hit for Scaffold‑Hopping

In the context of Bordetella pertussis virulence factor inhibition, this compound provides a validated hit (IC₅₀ = 20 µM against PtxS1 ADP‑ribosyltransferase) with a diarylpentanoid scaffold that is chemically orthogonal to the more rigid leads NSC228155 and NSC29193 [3]. Research groups focused on pathogen‑selective antibiotic development can leverage this scaffold diversity to explore alternative binding modes at the NAD⁺‑binding pocket and to improve potency through focused analogue synthesis [3].

Prostate Cancer AR‑Pathway Research Tool

Based on class‑wide data showing that pyridine‑substituted curcumin analogues inhibit CWR‑22Rv1 cell growth with IC₅₀ values as low as 0.49 µM and strongly suppress androgen receptor transcriptional activity, this compound—with its pyridin‑3‑yl groups and 5‑carbon dienone linker—represents a structurally distinct entry point for AR‑pathway investigation [4]. Its use can help dissect the contribution of linker geometry (open‑chain dienone vs. cyclic ketone linkers) to AR inhibition potency and selectivity [4].

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